molecular formula C10H9FN2OS B14767823 5-(2-Fluoro-6-methoxyphenyl)thiazol-2-amine

5-(2-Fluoro-6-methoxyphenyl)thiazol-2-amine

Cat. No.: B14767823
M. Wt: 224.26 g/mol
InChI Key: MOTNMOKWZLOWNV-UHFFFAOYSA-N
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Description

5-(2-Fluoro-6-methoxyphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-6-methoxyphenyl)thiazol-2-amine typically involves the reaction of 2-fluoro-6-methoxyaniline with a thioamide under specific conditions. One common method involves the use of a cyclization reaction where the aniline derivative reacts with a thioamide in the presence of a suitable catalyst, such as iodine, to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-6-methoxyphenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-6-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
  • 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
  • 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol

Uniqueness

5-(2-Fluoro-6-methoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of both fluoro and methoxy groups can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C10H9FN2OS

Molecular Weight

224.26 g/mol

IUPAC Name

5-(2-fluoro-6-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2OS/c1-14-7-4-2-3-6(11)9(7)8-5-13-10(12)15-8/h2-5H,1H3,(H2,12,13)

InChI Key

MOTNMOKWZLOWNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=CN=C(S2)N

Origin of Product

United States

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